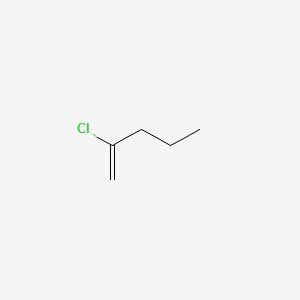![molecular formula C24H17N B14668082 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine CAS No. 36762-32-0](/img/structure/B14668082.png)
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine: is a complex organic compound with the molecular formula C24H17N It is a polycyclic aromatic compound that contains multiple fused rings, including benzene, indene, and acridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoacridine Core: This step involves the cyclization of appropriate precursors to form the indenoacridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Br2, Cl2), alkylating agents (R-X), nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydrobenzo[h]indeno[1,7-bc]acridine: Lacks the methyl group at the 7th position.
Benzo[h]indeno[1,7-bc]acridine: Similar core structure but without the dihydro and methyl modifications.
Acridine: A simpler structure with a single acridine ring.
Uniqueness
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. The presence of the methyl group at the 7th position can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
36762-32-0 |
|---|---|
Molekularformel |
C24H17N |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
14-methyl-3-azahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene |
InChI |
InChI=1S/C24H17N/c1-14-18-12-11-15-5-2-3-7-19(15)23(18)25-24-20-8-4-6-16-9-10-17(22(16)20)13-21(14)24/h2-8,11-13H,9-10H2,1H3 |
InChI-Schlüssel |
SSNXXRLZMUNVAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5CCC6=C5C4=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


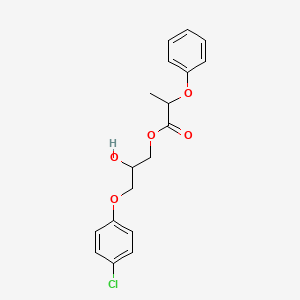
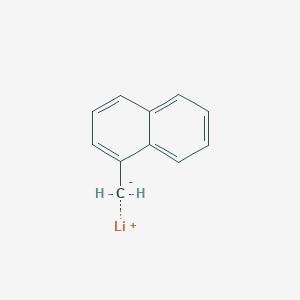
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
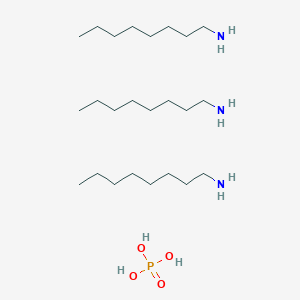
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

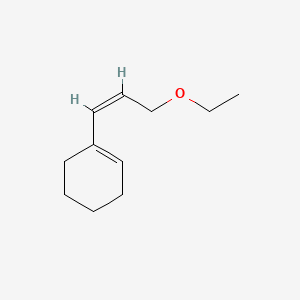
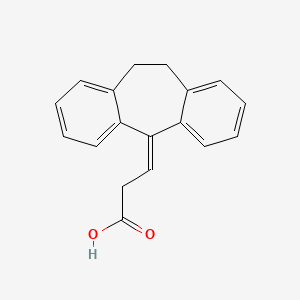
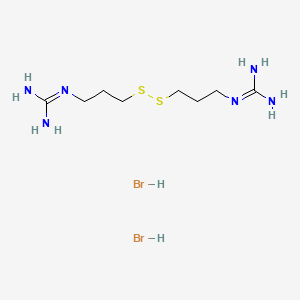
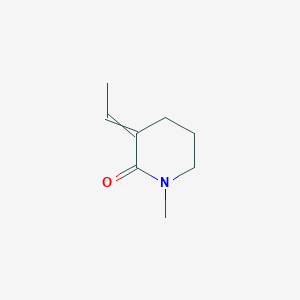
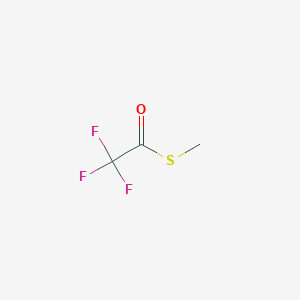
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)

